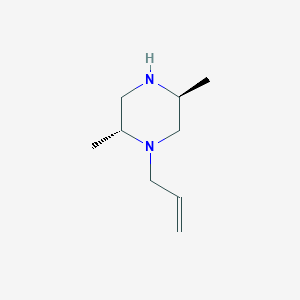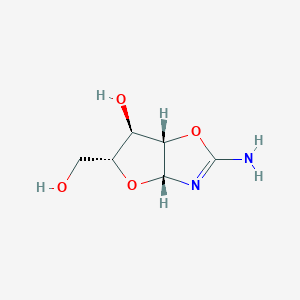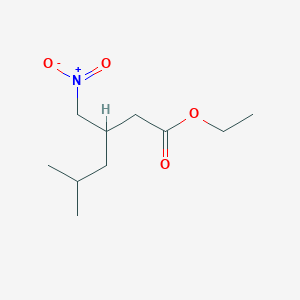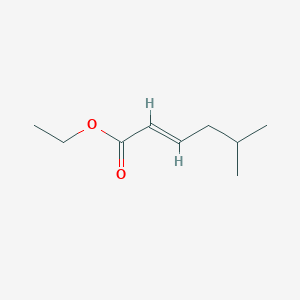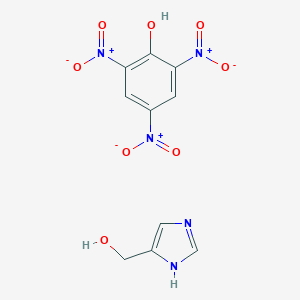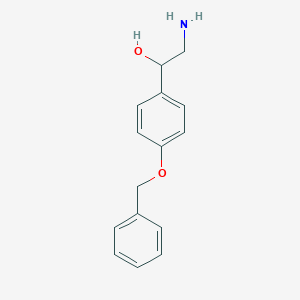
2-Amino-1-(4-(benzyloxy)phenyl)ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, including esterification, nitrification, hydrolysis, and reduction, leading to high purity products. For instance, the synthesis process for 2-(4-aminophenyl) ethanol, a related compound, achieved a total yield of 66.4% and an HPLC purity of 99.77% using β-phenylethanol as raw material (Zhang Wei-xing, 2013).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using techniques such as IR, 1H-NMR, and X-ray diffraction. For example, the structure of 1-phenyl-2-(α-pyridyl)ethanol was confirmed through X-ray diffraction, revealing a monoclinic system with specific cell dimensions and the formation of intermolecular hydrogen bonds (M. Percino et al., 2015).
Chemical Reactions and Properties
Electrochemical synthesis methods have been developed for the regioselective synthesis of related compounds, highlighting the use of anodic oxidation in water/ethanol mixtures to achieve high yields without toxic reagents (Mahnaz Sharafi-kolkeshvandi et al., 2016).
Physical Properties Analysis
The analysis of physical properties includes melting point determination and GC-MS identification, as seen in studies on β-adrenergic blocking agents, where a series of 1-phenyl-2-[[(substituted amido)alkyl]amino]ethanols showed significant potency and selectivity (M. Large & L. H. Smith, 1980).
Chemical Properties Analysis
Research on benzyl alcohol and its analogs via whole-cell biotransformation from L-phenylalanine using an artificial enzyme cascade in Escherichia coli demonstrated the conversion efficiency above 99%, offering insights into the chemical properties and potential synthesis routes for related compounds (Lijun Liu et al., 2020).
Aplicaciones Científicas De Investigación
Cardiovascular Drug Intermediate : Zhang Wei-xing (2013) highlighted its use as a key intermediate in cardiovascular drugs, offering a new synthesis process that achieves significant yield and purity, hinting at potential industrial applications (Zhang Wei-xing, 2013).
Cancer Treatment : A. Patravale et al. (2014) described a green synthesis method for 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, which showed significant anticancer activity against human breast cancer cell lines MCF7 and HT (A. Patravale et al., 2014).
Enantioselective Catalysis : Michael Kossenjans and J. Martens (1998) explored its application in enantioselective catalysis to produce chiral alcohols with high enantiomeric excess (Michael Kossenjans & J. Martens, 1998).
Chemical Synthesis : U. Stauss et al. (1972) and S. Rasul (2009) demonstrated its use in the synthesis of various chemical compounds, indicating its versatility in chemical reactions (U. Stauss et al., 1972), (S. Rasul, 2009).
Catalyst in Chemical Reactions : J. Safaei‐Ghomi et al. (2017) found it to be a component in catalysts for synthesizing specific organic compounds, showcasing its role in facilitating chemical reactions (J. Safaei‐Ghomi et al., 2017).
Pharmaceuticals and Organic Chemistry : Research by M. Large and L. H. Smith (1980), and others, demonstrates its use in the development of beta-adrenoceptor blocking agents and other pharmaceutical compounds, reflecting its significance in medicinal chemistry (M. Large & L. H. Smith, 1980).
Synthesis of Chiral Secondary Alcohols : M. Asami et al. (2015) used it for the enantioselective addition to aldehydes, highlighting its role in producing chiral secondary alcohols (M. Asami et al., 2015).
Propiedades
IUPAC Name |
2-amino-1-(4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOUUVUNKGUDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329810 | |
| Record name | 2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(benzyloxy)phenyl)ethanol | |
CAS RN |
56443-72-2 | |
| Record name | 2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


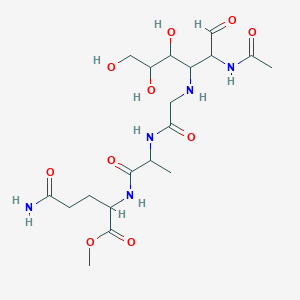


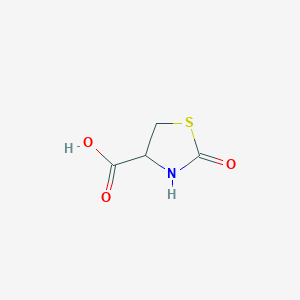
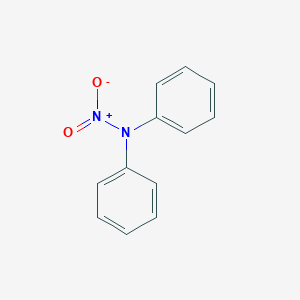
![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)
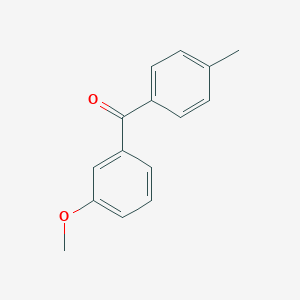
![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)
